molecular formula C20H18ClFN4OS B2636565 N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1351607-05-0

N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2636565
CAS No.: 1351607-05-0
M. Wt: 416.9
InChI Key: HLYKDOUCHXZCDN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities. Molecules containing the 1,3,4-thiadiazole structure have been extensively investigated and reported in scientific literature for their cytotoxic properties and potential as anticancer agents . Furthermore, derivatives of 1,3,4-thiadiazole have also demonstrated significant antiviral activity in bioassays, such as inhibiting the tobacco mosaic virus (TMV) . The specific structure of this reagent, which integrates a piperidine carboxamide group with substituted phenyl and thiadiazole rings, makes it a valuable intermediate for constructing compound libraries or a key candidate for screening against various biological targets. Its mechanism of action would be specific to the target under investigation by the researcher. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c21-15-8-2-4-10-17(15)23-20(27)26-11-5-6-13(12-26)18-24-25-19(28-18)14-7-1-3-9-16(14)22/h1-4,7-10,13H,5-6,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKDOUCHXZCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Applications

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazoles have been reported to exhibit significant pharmacological effects, including:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown potent activity against various cancer cell lines, including breast and colon cancer cells. The introduction of electron-withdrawing groups has been linked to enhanced biological activity in these derivatives .
  • Antiviral Properties : Thiadiazole derivatives have been investigated for their efficacy against viral infections. Some studies report that specific analogs exhibit significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication .
  • Antifungal and Antimicrobial Effects : The presence of the thiadiazole ring is associated with antifungal and antimicrobial properties. Compounds in this class have been tested against various fungal strains and bacteria, demonstrating promising results in inhibiting growth .

Synthesis and Structural Variations

The synthesis of N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step chemical reactions that include cyclization and functionalization processes. Variations in the substituents on the thiadiazole ring can significantly influence the biological activity of the resulting compounds.

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

Compound StructureAnticancer ActivityAntiviral ActivityAntifungal Activity
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundHighHighModerate

Case Studies and Research Findings

Several studies highlight the applications of thiadiazole derivatives similar to this compound:

  • A study published in MDPI demonstrated that modified thiadiazole compounds exhibited high anticancer efficacy against multiple human cancer cell lines, with some showing IC50 values lower than standard chemotherapeutic agents .
  • Another investigation focused on the antiviral properties of thiadiazoles against HCV. The results indicated that certain derivatives could inhibit viral replication effectively, providing a potential pathway for drug development against hepatitis viruses .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Compounds :

N-(3-chlorophenyl)-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,3,4-thiadiazole-2-carboxamide (L064-0773) Structure: Replaces the 2-fluorophenyl on the thiadiazole with a thiophene-2-carbonyl group and uses a 3-chlorophenyl carboxamide . Synthesis: Not explicitly described, but similar derivatives in report yields of 68–88% for thiadiazole-acetamide compounds via nucleophilic substitution or condensation reactions . Physicochemical Properties:

  • Molecular weight: 432.95 g/mol
  • logP: 4.04 (indicative of high lipophilicity) .

2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)

  • Structure : Simpler scaffold with a 2-chlorophenyl acetamide directly attached to a thiadiazole ring .
  • Synthesis : Yield of 82%, melting point 212–216°C .

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Structure: Replaces thiadiazole with oxadiazole and substitutes 4-fluorophenyl instead of 2-fluorophenyl .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structure : Pyrrolidine instead of piperidine, with a 5-oxo group and 4-fluorophenyl substitution .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Structural Features
Target Compound ~443.9 (calculated) ~3.8* Not reported Piperidine, 2-fluorophenyl, 2-chlorophenyl
L064-0773 432.95 4.04 Not reported Thiophene carbonyl, 3-chlorophenyl
3d ~283.7 (calculated) ~2.1* 212–216 Thiadiazole, 2-chlorophenyl acetamide
Oxadiazole derivative ~384.4 (calculated) ~3.5* Not reported Oxadiazole, 4-fluorophenyl, 2-methylphenyl

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :
  • Lipophilicity : The target compound’s predicted logP (~3.8) is lower than L064-0773 (4.04), likely due to the absence of the thiophene carbonyl group, which enhances hydrophobicity .
  • Ring Systems: Piperidine (6-membered) vs.
  • Substituent Position : 2-Fluorophenyl (target) vs. 4-fluorophenyl () may influence steric interactions in receptor binding .

Biological Activity

N-(2-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a novel compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Piperidine Moiety : Contributes to the compound's lipophilicity and interaction with biological targets.
  • Chlorophenyl and Fluorophenyl Substituents : These groups enhance the compound's electronic properties and may influence its biological activity.

The mechanism of action for this compound involves:

  • Target Interaction : The compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their function.
  • Biochemical Pathways : This interaction can initiate a cascade of biochemical events leading to apoptosis or cell cycle arrest in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • In Vitro Studies : The cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines was assessed using the MTT assay. The compound exhibited significant inhibitory effects with median inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like 5-Fluorouracil .
Cell LineIC50 (µM)Reference
MCF-75.12
HepG24.87

Mechanistic Insights

The mechanism behind the anticancer activity includes:

  • Induction of apoptosis as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .
  • Flow cytometry analysis confirmed that the compound acts in a dose-dependent manner, enhancing apoptotic markers in cancer cell lines .

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive study evaluated various thiadiazole derivatives for their cytotoxic effects. Compounds similar to this compound showed enhanced activity when modified with different substituents .
  • Comparative Analysis : In a comparative study, this compound was tested alongside other thiadiazole derivatives. It demonstrated superior activity against specific cancer cell lines, indicating its potential as a lead compound for further development .

Q & A

Q. What synthetic strategies are reported for synthesizing the 1,3,4-thiadiazole core in this compound, and how can reaction conditions be optimized?

The 1,3,4-thiadiazole moiety is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, POCl₃-mediated cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide at 90°C under reflux yields the thiadiazole ring . Optimization strategies include:

  • Temperature control : Maintaining precise reflux conditions (e.g., 90°C) to minimize side reactions.
  • pH adjustment : Precipitation at pH 8–9 using ammonia to isolate the product efficiently.
  • Solvent selection : Recrystallization from DMSO/water (2:1) improves purity.
  • Flow chemistry : Adopting continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) for scalability and reproducibility .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths/angles and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-chlorophenyl and 2-fluorophenyl groups). For example, aromatic protons appear as multiplets in δ 7.2–7.8 ppm.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperidine-thiadiazole scaffold?

  • Rational modifications : Vary substituents on the phenyl rings (e.g., 2-chloro vs. 4-fluoro) and assess biological activity (e.g., enzyme inhibition assays).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
  • Pharmacophore analysis : Identify critical hydrogen-bonding (e.g., carboxamide group) and hydrophobic interactions (e.g., thiadiazole ring) .

Q. What experimental approaches resolve contradictions between spectroscopic and crystallographic data?

  • Dynamic vs. static disorder : In X-ray data, dynamic disorder (e.g., piperidine ring puckering) may lead to apparent bond-length discrepancies. Refinement with SHELXL’s PART instruction can model disorder .
  • Tautomeric equilibria : Use variable-temperature NMR to detect tautomers (e.g., thiadiazole-thione/thiol forms) that may conflict with crystallographic results .
  • Complementary techniques : Combine NMR (solution-state) and X-ray (solid-state) data to reconcile differences in conformational preferences.

Q. How can in vitro bioactivity assays be designed to investigate potential therapeutic applications?

  • Target selection : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activities of similar thiadiazole-piperidine hybrids) .
  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Screen against bacterial enoyl-ACP reductase (FabI) or human carbonic anhydrase isoforms via spectrophotometric assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reagent ratios, temperature, and reaction time .
  • Workup automation : Use liquid-liquid extraction systems to standardize purification.
  • Byproduct analysis : LC-MS monitoring identifies side products (e.g., uncyclized intermediates) for targeted suppression .

Methodological Notes

  • Crystallographic refinement : SHELXL’s restraints (e.g., SIMU/DELU) improve model accuracy for flexible moieties like the piperidine ring .
  • Synthetic reproducibility : Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis of POCl₃ .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

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